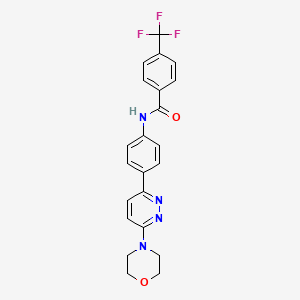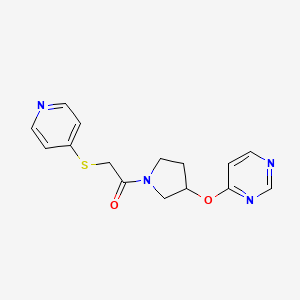
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of tetrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Chloride Intermediate: The reaction of 2-amino-4-chlorobenzophenone with thionyl chloride to form 2-benzoyl-4-chlorobenzoyl chloride.
Tetrazole Ring Formation: The reaction of the benzoyl chloride intermediate with sodium azide to form the tetrazole ring.
Coupling Reaction: The coupling of the tetrazole intermediate with 4-fluoroaniline to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
化学反応の分析
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its biological effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Pathway Modulation: The compound can affect various signaling pathways, leading to changes in cellular processes.
類似化合物との比較
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:
- N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
- N-(2-benzoyl-4-chlorophenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to other similar compounds.
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2/c22-14-6-11-18(17(12-14)19(29)13-4-2-1-3-5-13)24-21(30)20-25-27-28(26-20)16-9-7-15(23)8-10-16/h1-12H,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEGNWMFERHSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)
![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)



![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)
